molecular formula C15H24N2 B2647651 N1-Benzyl-n4,n4-dimethylcyclohexane-1,4-diamine CAS No. 1823229-61-3

N1-Benzyl-n4,n4-dimethylcyclohexane-1,4-diamine

Cat. No.: B2647651
CAS No.: 1823229-61-3
M. Wt: 232.371
InChI Key: JWBRDCJFJIFYDT-UHFFFAOYSA-N
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Description

N1-Benzyl-n4,n4-dimethylcyclohexane-1,4-diamine (CAS 1353971-86-4) is a synthetic organic compound with the molecular formula C15H24N2 and a molecular weight of 232.36 . This diamino-cyclohexane derivative features a benzyl group on one nitrogen and dimethyl substitution on the other, creating a multifaceted structure of interest in chemical research and development. As a tertiary amine-containing compound, it serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure suggests potential application as a chiral ligand or precursor in asymmetric catalysis, where the cyclohexane backbone can influence stereoselectivity . Furthermore, diamines of this class are fundamental monomers in the development of polymeric materials, such as polyamides and polyurethanes . The presence of both alkyl and aryl amine substitutions makes it a versatile intermediate for constructing more complex molecular architectures or for use in pharmaceutical research as a scaffold . The product is intended for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-N-benzyl-4-N,4-N-dimethylcyclohexane-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-17(2)15-10-8-14(9-11-15)16-12-13-6-4-3-5-7-13/h3-7,14-16H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBRDCJFJIFYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701187537
Record name cis-N1,N1-Dimethyl-N4-(phenylmethyl)-1,4-cyclohexanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701187537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196614-18-3
Record name cis-N1,N1-Dimethyl-N4-(phenylmethyl)-1,4-cyclohexanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701187537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Benzyl-n4,n4-dimethylcyclohexane-1,4-diamine typically involves the following steps:

    Starting Materials: Cyclohexane-1,4-diamine and benzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: Cyclohexane-1,4-diamine is reacted with benzyl chloride under reflux conditions in an appropriate solvent like ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N1-Benzyl-n4,n4-dimethylcyclohexane-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N1-Benzyl-n4,n4-dimethylcyclohexane-1,4-diamine has been studied for its potential therapeutic applications:

  • Opioid Receptor Modulation : Research indicates that compounds similar to this compound exhibit affinity for μ-opioid receptors, suggesting potential use in pain management therapies .
  • Anticoagulant Properties : Some studies have highlighted its potential as an anticoagulant agent, particularly in the context of thrombosis prevention . The compound's structure allows it to interact effectively with blood coagulation factors.

Materials Science Applications

In addition to medicinal uses, this compound has applications in materials science:

  • Polymer Chemistry : this compound can serve as a building block for synthesizing polymers with specific mechanical and thermal properties. Its amine functional groups can facilitate cross-linking in polymer matrices.

Case Studies

Several studies have documented the use of this compound in various contexts:

  • Study on Antimicrobial Activity : A study investigating Pd(II) complexes derived from related diamines showed promising antimicrobial properties . This suggests that derivatives of this compound could also exhibit similar activities.
  • Thrombolytic Agent Development : Research into anticoagulants has demonstrated that modifications of this compound can lead to effective thrombolytic agents that target specific pathways in coagulation .

Summary Table of Applications

Application AreaSpecific Use CaseReferences
Medicinal ChemistryOpioid receptor modulation
Anticoagulant properties
Materials SciencePolymer synthesis
Cross-linking agents

Mechanism of Action

The mechanism of action of N1-Benzyl-n4,n4-dimethylcyclohexane-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a structural and functional comparison of N1-Benzyl-N4,N4-dimethylcyclohexane-1,4-diamine with analogous cyclohexane-1,4-diamine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences References
This compound N1: Benzyl; N4: Two methyl groups C15H24N2 232.37 Not explicitly listed Reference compound; chiral tertiary amine with potential catalytic applications.
N-Benzyl-N-ethyl-N′-methylcyclohexane-1,4-diamine N1: Benzyl, ethyl; N4: Methyl C16H26N2 246.40 1353971-71-7 Ethyl substitution at N1 increases steric bulk, potentially altering reactivity.
trans-N1-Boc-N4,N4-dimethylcyclohexane-1,4-diamine N1: Boc-protected; N4: Two methyl groups C13H25N2O2 245.35 595597-00-5 Boc protection enhances stability for peptide synthesis applications.
(1R,4R)-N1-Isopropyl-N1,N4-dimethylcyclohexane-1,4-diamine N1: Isopropyl, methyl; N4: Methyl C11H24N2 184.32 1353979-46-0 Isopropyl group introduces chirality; used in stereoselective syntheses.
N-(4-Chlorobenzyl)-cyclohexane-1,4-diamine hydrochloride N1: 4-Chlorobenzyl; N4: NH2 C13H20Cl2N2 275.22 1353956-59-8 Chlorine substitution enhances electrophilicity; hydrochloride salt improves solubility.
N1-Methylcyclohexane-1,4-diamine N1: Methyl; N4: NH2 C7H16N2 128.22 38362-02-6 Simplest analog; lacks benzyl and dimethyl groups, reducing steric hindrance.

Key Structural and Functional Insights:

Substituent Effects :

  • The benzyl group in this compound enhances aromatic interactions in catalysis or binding, while alkyl groups (e.g., ethyl, isopropyl) in analogs increase steric bulk, affecting reaction kinetics .
  • Halogenated derivatives (e.g., 4-chlorobenzyl) exhibit altered electronic properties, making them suitable for electrophilic substitution reactions .

Chirality and Stereochemistry :

  • Trans-configured derivatives (e.g., trans-N1-Boc-N4,N4-dimethylcyclohexane-1,4-diamine) are preferred in asymmetric synthesis due to predictable spatial arrangements .
  • Cis/trans isomerism in the cyclohexane ring impacts solubility and melting points .

Applications :

  • Boc-protected derivatives are critical in peptide coupling reactions, offering temporary amine protection .
  • Hydrochloride salts (e.g., N-(4-chlorobenzyl)-cyclohexane-1,4-diamine hydrochloride) improve bioavailability in pharmaceutical formulations .

Research Findings and Industrial Relevance

  • Catalytic Utility : this compound derivatives are explored as ligands in transition-metal catalysis, showing promise in C–C bond-forming reactions .
  • Synthetic Accessibility : The compound is commercially available (e.g., from CymitQuimica), with purity levels ≥95%, facilitating scalable applications .

Biological Activity

N1-Benzyl-n4,n4-dimethylcyclohexane-1,4-diamine is a compound with significant potential in medicinal chemistry, particularly noted for its antimicrobial and anticancer properties. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C15H24N2C_{15}H_{24}N_{2} and a molecular weight of 236.37 g/mol. The structure features a cyclohexane ring with two methyl groups at the 4-position and a benzyl group at the 1-position. This unique arrangement contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The compound's derivatives have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. A study highlighted that certain derivatives possess minimum inhibitory concentration (MIC) values ranging from 64 to 512 µg/mL against these bacterial strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Some related compounds have demonstrated cytotoxic activity against a variety of cancer cell lines. For instance, in vitro studies using MTT assays have shown that similar cyclohexane diamines can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological system being studied; however, it is hypothesized that the compound may interfere with cellular processes critical for microbial survival and cancer cell proliferation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure CharacteristicsUnique Features
N1,N1-Dimethylcyclohexane-1,4-diamineCyclohexane backbone with two methyl groupsLacks benzyl substitution; simpler structure
N,N-Dibenzyl-1,2-diaminocyclohexaneTwo benzyl groups attached to a cyclohexane ringDifferent substitution pattern; potential use in drug development
Benzyl-N,N'-dimethylcyclohexane-1,2-diamineContains both benzyl and dimethyl substitutionsMay exhibit different biological properties

This table highlights how the presence of both benzyl and dimethylamino groups in this compound may enhance its reactivity and biological activity compared to other related compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds:

  • Anticancer Studies : Research on cyclohexane diamines has shown promising results in inducing apoptosis in various cancer cell lines through pathways involving oxidative stress and mitochondrial dysfunction .
  • Antimicrobial Activity : A comparative study demonstrated that derivatives of cyclohexanediamines exhibited significant antibacterial effects against gram-positive and gram-negative bacteria, suggesting a potential role in developing new antimicrobial agents .

Q & A

Q. What are the common synthetic routes for N1-benzyl-N4,N4-dimethylcyclohexane-1,4-diamine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, cyclohexane-1,4-diamine derivatives are often synthesized by reacting primary amines with benzyl halides or carbonyl compounds under controlled conditions. Catalysts like palladium or nickel may enhance selectivity, while solvents (e.g., THF, DMF) and temperature (50–100°C) are critical for minimizing by-products . Purification via recrystallization or chromatography is standard .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • HPLC-MS for purity assessment and detection of trace impurities.
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination, as seen in structurally related diamines .

Q. What are the known biological activities of this compound, and how are these assays designed?

While direct data on this compound is limited, analogous diamines exhibit antimicrobial and anticancer properties. Assays often involve:

  • In vitro cytotoxicity testing (e.g., MTT assay) against cancer cell lines.
  • Enzyme inhibition studies (e.g., kinase assays) to identify molecular targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate steric hindrance from the benzyl and dimethyl groups during synthesis?

Steric effects can reduce reaction efficiency. Strategies include:

  • Using bulky bases (e.g., LDA) to deprotonate amines selectively.
  • Employing high-pressure reactors to accelerate slow reactions.
  • Computational modeling (e.g., DFT) to predict steric clashes and guide solvent selection .

Q. What computational approaches are suitable for predicting this compound’s stability and interaction with biological targets?

  • Molecular docking to simulate binding to enzymes/receptors (e.g., cytochrome P450).
  • MD simulations to assess conformational flexibility in aqueous environments.
  • QSAR models to correlate substituent effects (e.g., benzyl vs. methyl) with activity .

Q. How do structural modifications (e.g., replacing benzyl with pyridyl groups) alter physicochemical properties?

Substituent changes impact:

  • Lipophilicity : Benzyl groups increase logP, affecting membrane permeability.
  • Electronic effects : Electron-withdrawing groups (e.g., nitro) may enhance redox activity, as seen in nitrobenzylidene derivatives .
  • Crystallinity : Bulky substituents reduce crystal packing efficiency .

Q. What strategies resolve contradictions in reported biological activity data for similar diamines?

Discrepancies may arise from assay variability or impurities. Solutions include:

  • Standardizing protocols (e.g., cell line selection, incubation time).
  • Validating purity via orthogonal methods (e.g., NMR + elemental analysis).
  • Meta-analysis of published datasets to identify trends .

Methodological Challenges

Q. How can researchers address the compound’s air sensitivity during storage and handling?

  • Store under inert gas (argon/nitrogen) in sealed vials.
  • Add stabilizers (e.g., BHT) to prevent oxidation.
  • Monitor degradation via periodic HPLC analysis .

Q. What experimental designs are recommended for studying its metabolic pathways?

  • Isotopic labeling (e.g., ¹⁴C) to track metabolites in hepatic microsomes.
  • LC-MS/MS for identifying phase I/II metabolites.
  • Comparative studies with structurally related compounds (e.g., N1-ethyl derivatives) .

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